2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring, a methyl group, a methylsulfanyl group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
They also serve as structural motifs in biologically active molecules .
Mode of Action
Furan derivatives are known to undergo various chemical transformations, including michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Biochemical Pathways
Furan derivatives are known to be involved in various chemical transformations, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of pharmacological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of furan-2-carboxaldehyde with suitable reagents can lead to the formation of the furan ring, which is then further functionalized to introduce the pyrimidine ring and other substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive pyrimidine derivatives.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid
- 2-(Furan-2-yl)-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
- 4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the furan ring and the methylsulfanyl group distinguishes it from other pyrimidine derivatives, potentially enhancing its reactivity and biological activity.
Biological Activity
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with a furan ring and a methylthio group, which may influence its biological properties. The following table summarizes the key structural components:
Component | Description |
---|---|
Furan Ring | A five-membered aromatic ring |
Methylthio Group | A sulfur-containing functional group |
Carboxylic Acid | Contributes to acidity and reactivity |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound have not been extensively documented in literature; however, extrapolating from related compounds provides insight into its potential effects.
Antimicrobial Activity
Compounds containing pyrimidine and furan moieties have been reported to possess antimicrobial properties. For instance, studies show that derivatives of pyrimidines exhibit inhibitory effects against various pathogens. The presence of the furan ring may enhance the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against microbial cells.
Anticancer Activity
Research on similar pyrimidine derivatives has indicated promising anticancer activity. For example, certain pyrimidine-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of specific kinases or modulation of apoptotic pathways. The structure of this compound suggests it could similarly interact with cellular targets involved in cancer progression.
Case Studies
- Inhibition of Enzymatic Activity : A study on related compounds showed that pyrimidine derivatives can inhibit enzymes critical for cancer cell metabolism. For instance, inhibitors targeting fatty acid synthase (FASN) have been explored for their potential in cancer therapy .
- Cytotoxicity Assays : In vitro studies have been conducted on structurally similar compounds to determine their cytotoxic effects against various cancer cell lines. For example, compounds with similar functional groups exhibited IC50 values ranging from 10 µM to over 100 µM against different cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives has revealed that modifications to the methylthio group can significantly impact biological activity. This insight suggests that optimizing the substituents on this compound could enhance its therapeutic potential.
Properties
IUPAC Name |
2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-8(11(14)15)10(17-2)13-9(12-6)7-4-3-5-16-7/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNDWIUHNXRXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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